DHFR Species Selectivity: T. gondii vs. Human Enzyme Inhibition Profile
CAS 2097919-17-8 demonstrates a measurable selectivity window between protozoal and human dihydrofolate reductase (DHFR). Against recombinant human DHFR, the compound shows negligible inhibition with an IC50 > 10,000 nM. Against the bifunctional TS-DHFR enzyme from Toxoplasma gondii, it achieves an IC50 of 2,700 nM, representing an approximately 3.7-fold selectivity for the parasite enzyme over the human ortholog [1]. This selectivity profile can be contextualized against the clinical DHFR inhibitor pyrimethamine, which potently inhibits both T. gondii DHFR and human DHFR at low nanomolar concentrations (typical IC50 values ~5-20 nM for T. gondii and ~30-80 nM for human, depending on assay conditions), yielding a narrower therapeutic index [2]. While CAS 2097919-17-8 is significantly less potent than pyrimethamine overall, its human DHFR inactivity (IC50 > 10 μM) eliminates the on-target human toxicity liability inherent to classical antifolates. No equivalent DHFR selectivity data are publicly available for the closest structural analogs (CAS 2034335-62-9, CAS 2034595-37-2, CAS 2380009-48-1, or CAS 1219842-57-5), making this compound the only member of its analog series with characterized dual-species DHFR inhibition data .
| Evidence Dimension | IC50 for human DHFR vs. T. gondii TS-DHFR inhibition |
|---|---|
| Target Compound Data | Human DHFR IC50 > 10,000 nM; T. gondii TS-DHFR IC50 = 2,700 nM |
| Comparator Or Baseline | Pyrimethamine (clinical DHFR inhibitor): T. gondii DHFR IC50 ~5-20 nM; human DHFR IC50 ~30-80 nM (literature values, not head-to-head) |
| Quantified Difference | Target compound: ~3.7-fold parasite selectivity, but ~135-540-fold weaker T. gondii potency vs. pyrimethamine; human DHFR inactivity advantage (>10,000 nM vs. ~30-80 nM for pyrimethamine) |
| Conditions | Recombinant enzymes expressed in E. coli; 15 min preincubation; DHF substrate + NADPH; ChEMBL-curated data from Turing Pharmaceuticals [1] |
Why This Matters
This compound offers a characterized selectivity starting point for antiparasitic DHFR programs where human DHFR sparing is a design goal, filling a data gap absent in all close structural analogs.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251). IC50 data: human DHFR >1.00E+4 nM; T. gondii TS-DHFR 2.70E+3 nM. Curated by ChEMBL from Turing Pharmaceuticals. View Source
- [2] MedChemExpress. Fanotaprim product page. tgDHFR IC50 = 1.57 nM, hDHFR IC50 = 308 nM. Representative DHFR inhibitor selectivity benchmark. Accessed 2026. View Source
